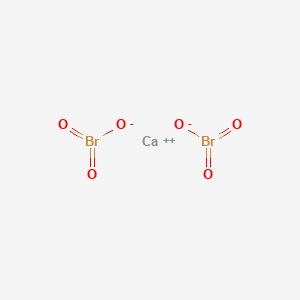

Calcium bromate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrHO3.Ca/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROPHIUSZODNGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(BrO3)2, Br2CaO6 | |

| Record name | calcium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_bromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143676 | |

| Record name | Calcium bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10102-75-7 | |

| Record name | Calcium bromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ2S78C3RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Calcium Bromate from Calcium Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium bromate (B103136) from calcium hydroxide (B78521). It covers the core chemical principles, detailed experimental protocols, and data-driven insights to facilitate the production and purification of this important oxidizing agent.

Introduction

Calcium bromate, Ca(BrO₃)₂, is a strong oxidizing agent used in various industrial applications, including as a dough conditioner in the baking industry and in the manufacturing of certain explosives. For pharmaceutical and research applications, the synthesis of high-purity this compound is essential. This document outlines a primary synthesis route involving the reaction of calcium hydroxide with elemental bromine.

Chemical Principles

The synthesis of this compound from calcium hydroxide and bromine is a disproportionation reaction. In this process, elemental bromine (oxidation state 0) is simultaneously oxidized to bromate (oxidation state +5) and reduced to bromide (oxidation state -1) in an alkaline medium provided by calcium hydroxide.

The overall balanced chemical equation for this reaction is:

6 Ca(OH)₂ + 6 Br₂ → Ca(BrO₃)₂ + 5 CaBr₂ + 6 H₂O

As the equation indicates, a significant amount of calcium bromide is produced as a byproduct. The successful synthesis of pure this compound, therefore, heavily relies on an efficient separation and purification process. The reaction is believed to proceed through the formation of an unstable intermediate, calcium hypobromite (B1234621) (Ca(BrO)₂), which then disproportionates upon heating to yield the desired this compound and calcium bromide.

Physicochemical Data

A thorough understanding of the physical and chemical properties of the reactants and products is critical for process design and optimization.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Decomposition Temperature (°C) |

| Calcium Hydroxide | Ca(OH)₂ | 74.093 | White powder | 580 (loses water) | - |

| Bromine | Br₂ | 159.808 | Reddish-brown fuming liquid | -7.2 | - |

| This compound Monohydrate | Ca(BrO₃)₂·H₂O | 313.90 | White monoclinic crystals | - | >180[1] |

| Calcium Bromide | CaBr₂ | 199.89 | White hygroscopic powder | 730 | - |

Table 1: Physical Properties of Key Compounds

The significant difference in the solubility of this compound and calcium bromide in water is the cornerstone of the purification strategy.

| Temperature (°C) | Solubility of Ca(BrO₃)₂ ( g/100 mL) | Solubility of CaBr₂ ( g/100 mL) |

| 0 | ~2.5 (estimated from curve) | 125 |

| 20 | 230[1] | 143 |

| 100 | ~70 (estimated from curve) | 312 |

Table 2: Solubility of this compound and Calcium Bromide in Water

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of this compound.

Synthesis of Crude this compound

This procedure outlines the initial reaction to produce a mixture of this compound and calcium bromide.

Materials:

-

Calcium Hydroxide (Ca(OH)₂)

-

Liquid Bromine (Br₂)

-

Distilled Water

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer

-

Dropping funnel

-

Condenser

-

Thermometer

-

Buchner funnel and filter paper

Procedure:

-

Prepare a suspension of calcium hydroxide in distilled water in the three-neck round-bottom flask. A typical concentration is a 10-15% (w/v) suspension.

-

Heat the suspension to 70-80°C with vigorous stirring.

-

Slowly add liquid bromine to the heated suspension via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature within the desired range.

-

After the addition of bromine is complete, continue heating and stirring the mixture at 80-90°C for an additional 2-3 hours to ensure the complete disproportionation of the calcium hypobromite intermediate.

-

Allow the reaction mixture to cool to room temperature.

-

Filter the hot solution to remove any unreacted calcium hydroxide and other insoluble impurities. The resulting filtrate is a solution containing both this compound and calcium bromide.

Purification by Fractional Crystallization

This protocol leverages the differential solubility of this compound and calcium bromide to isolate the desired product.

Procedure:

-

Take the filtrate obtained from the synthesis step and concentrate it by heating to evaporate a portion of the water. The solution should be concentrated until signs of crystal formation are observed upon cooling a small sample.

-

Slowly cool the concentrated solution to room temperature, and then further cool it in an ice bath (0-5°C).

-

This compound, being less soluble at lower temperatures, will preferentially crystallize out of the solution.

-

Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any adhering mother liquor rich in calcium bromide.

-

For higher purity, the collected crystals can be recrystallized by dissolving them in a minimum amount of hot distilled water and then repeating the cooling and filtration process.

-

Dry the purified this compound crystals in an oven at 100-120°C to a constant weight. The final product is typically the monohydrate, Ca(BrO₃)₂·H₂O.

Process Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Caption: Reaction pathway from calcium hydroxide and bromine to this compound.

Caption: Step-by-step workflow for this compound synthesis and purification.

Safety Considerations

-

Bromine: is highly toxic, corrosive, and has a high vapor pressure. All manipulations involving liquid bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Calcium Hydroxide: is a corrosive solid and can cause skin and eye irritation. Avoid inhalation of dust and direct contact.

-

This compound: is a strong oxidizing agent and can accelerate the combustion of other materials. It should be stored away from combustible materials.

-

Reaction: The reaction between bromine and calcium hydroxide is exothermic. Proper temperature control is crucial to prevent uncontrolled boiling and release of bromine vapors.

Conclusion

The synthesis of this compound from calcium hydroxide and bromine is a feasible laboratory and industrial process. The main challenge lies in the effective separation of the desired product from the significant amount of calcium bromide byproduct. A carefully controlled fractional crystallization, based on the differential solubility of the two salts, is an effective method for purification. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce high-purity this compound for their specific applications.

References

An In-depth Technical Guide to the Crystal Structure of Calcium Bromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bromate (B103136), with the chemical formula Ca(BrO₃)₂, is a strong oxidizing agent of interest in various chemical applications. While it is most commonly available as a monohydrate (Ca(BrO₃)₂·H₂O), the structural characteristics of its anhydrous form are less documented in publicly accessible literature. This guide provides a comprehensive overview of the known structural information for calcium bromate, with a focus on the established data for its monohydrated form, and outlines the general experimental methodologies required for the crystallographic analysis of such inorganic compounds. The scarcity of data on the anhydrous form highlights a potential area for further research.

Introduction

This compound is an inorganic compound composed of a calcium cation (Ca²⁺) and two bromate anions (BrO₃⁻). Its primary significance lies in its properties as a potent oxidizing agent.[1] The compound is most frequently encountered and studied in its monohydrated crystalline form, Ca(BrO₃)₂·H₂O.[2][3] Information regarding the precise crystal structure of anhydrous this compound is notably scarce in current scientific literature.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | Ca(BrO₃)₂ | [2] |

| Molar Mass | 295.8824 g/mol | [3] |

| Appearance | White crystalline powder | [2][4] |

| Crystal System (Monohydrate) | Monoclinic | [1][2][3] |

| Density | 3.33 g/cm³ | [3] |

| Melting Point | Decomposes above 180 °C | [2][3] |

| Solubility in Water | 230 g/100 mL (20 °C) | [3] |

Crystallographic Information

The thermal decomposition of this compound monohydrate involves the loss of its water of hydration at temperatures below 180°C to form the anhydrous salt.[2] Further heating above this temperature leads to the decomposition of the anhydrous form into calcium bromide (CaBr₂) and oxygen.[2]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of an inorganic compound like anhydrous this compound involves a series of well-defined experimental procedures. A generalized workflow is depicted below.

Caption: A generalized workflow for the determination of a crystal structure.

Synthesis: Anhydrous this compound can be prepared by the dehydration of this compound monohydrate. The monohydrate can be synthesized via several routes:

-

Reaction of Calcium Sulfate (B86663) with Barium Bromate: An aqueous solution of calcium sulfate is reacted with barium bromate. In this reaction, barium sulfate precipitates, leaving this compound in the solution.[1]

-

CaSO₄(aq) + Ba(BrO₃)₂(aq) → Ca(BrO₃)₂(aq) + BaSO₄(s)

-

-

Reaction of Calcium Hydroxide (B78521) with Sodium Bromate: Calcium hydroxide is reacted with sodium bromate.[2][3]

Dehydration: The resulting this compound monohydrate is then dehydrated to the anhydrous form by heating. This process should be carefully controlled, as the salt loses its water of hydration below 180°C and decomposes at higher temperatures.[2] Thermal gravimetric analysis (TGA) can be employed to monitor the dehydration process and identify the stable temperature range for the anhydrous form.[1]

Crystallization: Single crystals suitable for X-ray diffraction can be grown from a saturated aqueous solution of this compound by slow evaporation at a controlled temperature, followed by the careful dehydration of the resulting monohydrate crystals.

Data Collection: A suitable single crystal of anhydrous this compound is mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data collection is typically performed at low temperatures to minimize thermal vibrations of the atoms.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal structure are determined using methods such as Direct Methods or Patterson synthesis. The structural model is then refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction intensities. This refinement process yields precise atomic coordinates, bond lengths, and bond angles.

The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

Conclusion

While the monoclinic crystal system of this compound monohydrate is known, a detailed structural elucidation of anhydrous this compound remains an open area for investigation. The experimental protocols outlined in this guide provide a standard framework for researchers to pursue the synthesis, crystallization, and definitive crystallographic analysis of this compound. Such a study would be a valuable contribution to the field of inorganic chemistry and materials science.

References

The Thermal Decomposition Pathway of Calcium Bromate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of calcium bromate (B103136) monohydrate (Ca(BrO₃)₂·H₂O). While detailed thermoanalytical data is not extensively available in the public domain, this document outlines the generally accepted decomposition pathway and provides standardized experimental protocols for its investigation. The guide includes a summary of the involved chemical species and visual representations of the decomposition process and experimental workflow to aid researchers in their studies of this compound.

Introduction

Calcium bromate, most commonly available as its monohydrate form, is an oxidizing agent with various industrial applications. Its thermal stability and decomposition characteristics are of critical importance for its safe handling, storage, and application, particularly in contexts where it might be subjected to elevated temperatures. The thermal decomposition of this hydrated salt involves a multi-step process beginning with dehydration, followed by the decomposition of the anhydrous salt.

Decomposition Pathway

The thermal decomposition of this compound monohydrate is understood to proceed in two principal stages. The initial step involves the loss of the water of crystallization to form anhydrous this compound. This dehydration is reported to occur at temperatures below 180°C.[1][2] Upon further heating, the anhydrous this compound decomposes into calcium bromide and oxygen gas.[1][2]

Stage 1: Dehydration Ca(BrO₃)₂·H₂O(s) → Ca(BrO₃)₂(s) + H₂O(g)

Stage 2: Decomposition Ca(BrO₃)₂(s) → CaBr₂(s) + 3O₂(g)

While this represents the overall stoichiometry, the decomposition of the bromate anion (BrO₃⁻) can be complex and may involve intermediate species, although these are not detailed in readily available literature.

Quantitative Data

A thorough search of scientific literature did not yield specific quantitative data from thermogravimetric analysis (TGA) or differential thermal analysis (DTA) for this compound monohydrate. Such data would typically provide precise temperature ranges for each decomposition step, the corresponding percentage of mass loss, and the associated endothermic or exothermic nature of the transitions. For researchers investigating this compound, conducting TGA/DTA/DSC experiments is highly recommended to establish these parameters.

The following table summarizes the key chemical species involved in the decomposition pathway.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Decomposition |

| This compound Monohydrate | Ca(BrO₃)₂·H₂O | 313.90 | Starting Material |

| Anhydrous this compound | Ca(BrO₃)₂ | 295.88 | Intermediate Product |

| Calcium Bromide | CaBr₂ | 199.89 | Final Solid Product |

| Water | H₂O | 18.02 | Gaseous Product |

| Oxygen | O₂ | 32.00 | Gaseous Product |

Experimental Protocols

The following are generalized experimental protocols for the investigation of the thermal decomposition of this compound monohydrate using common thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges and corresponding mass losses of the decomposition steps.

Apparatus: A thermogravimetric analyzer capable of controlled heating in an inert atmosphere.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound monohydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-reactive atmosphere.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each mass loss step. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rates of decomposition.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify the thermal nature (endothermic or exothermic) of the decomposition steps and to quantify the enthalpy changes.

Apparatus: A DTA or DSC instrument.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound monohydrate (typically 2-5 mg) is placed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The instrument is purged with an inert gas at a constant flow rate.

-

Heating Program: The sample and reference are heated from ambient temperature to a final temperature at a constant heating rate, identical to the TGA experiment for correlation.

-

Data Collection: The temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference is recorded as a function of temperature.

-

Analysis: The resulting DTA/DSC curve is analyzed to identify endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events such as dehydration and decomposition. The area under the DSC peaks can be integrated to determine the enthalpy of these transitions.

Visualizations

Decomposition Pathway

Caption: Thermal decomposition pathway of this compound monohydrate.

Experimental Workflow

Caption: Generalized workflow for thermoanalytical investigation.

References

An In-depth Technical Guide to the Aqueous Solubility of Calcium Bromate

This technical guide provides a comprehensive overview of the solubility of calcium bromate (B103136), Ca(BrO₃)₂, in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Quantitative Solubility Data

The solubility of calcium bromate monohydrate in water has been determined across a wide range of temperatures. The data reveals that the solubility is relatively low and nearly constant at sub-zero to cool temperatures, and it gradually increases as the temperature rises.[1][2] The common ion effect has also been observed, with the addition of calcium chloride leading to a decrease in the solubility of this compound.[1][2]

For clarity and comparative analysis, the following table summarizes the solubility of this compound monohydrate at various temperatures.

| Temperature (°C) | Solubility ( g/100 g of water) | Molar Concentration (mol/L) |

| -20 | 18.2 | 0.58 |

| -10 | 18.4 | 0.59 |

| 0 | 18.7 | 0.60 |

| 10 | 19.4 | 0.62 |

| 20 | 22.8 | 0.73 |

| 25 | 25.0 | 0.80 |

| 40 | 30.8 | 0.98 |

| 60 | 40.2 | 1.28 |

| 80 | 50.1 | 1.60 |

| 100 | 60.5 | 1.93 |

Data sourced from Stenger, Van Effen, & Walker (2001).[1]

Experimental Protocols for Solubility Determination

The determination of the aqueous solubility of this compound involves a meticulous experimental procedure to ensure accuracy and reproducibility. The following protocol is based on established methodologies for sparingly soluble salts.[3][4][5]

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

-

This compound monohydrate (Ca(BrO₃)₂·H₂O)

-

Deionized water

-

Constant-temperature water bath or incubator

-

Stirring apparatus (magnetic stirrer and stir bars)

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate analytical instrumentation for determining bromate or calcium concentration (e.g., ion chromatograph, spectrophotometer, or titration setup).

Procedure:

-

Preparation of Saturated Solution:

-

An excess amount of this compound monohydrate is added to a known volume of deionized water in a sealed container. This ensures that the solution becomes saturated and that solid this compound remains in equilibrium with the dissolved ions.

-

The container is placed in a constant-temperature water bath set to the desired temperature.

-

The solution is continuously stirred to facilitate the dissolution process and reach equilibrium. The equilibration time can vary, but several hours to a day is typical to ensure saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stirring is stopped, and the excess solid is allowed to settle.

-

A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a pipette. To prevent temperature changes that could affect solubility, the sampling and filtration should be performed at the same temperature as the equilibration.

-

The collected sample is immediately filtered through a fine-pore filter to remove any undissolved solid particles. This step is critical as any solid carryover will lead to erroneously high solubility values.

-

-

Analysis of the Saturated Solution:

-

A precisely measured volume of the clear, filtered saturated solution is taken for analysis.

-

The concentration of either the calcium ions (Ca²⁺) or the bromate ions (BrO₃⁻) in the filtrate is determined using a suitable analytical method. Common techniques include:

-

Ion Chromatography: A highly sensitive method for the direct determination of bromate concentration.[6][7][8]

-

Spectrophotometry: Involves a color-forming reaction with a reagent like fuchsin, where the absorbance is proportional to the bromate concentration.[9]

-

Titration: Iodometric titration is a classic method where bromate ions react with excess iodide in an acidic solution to produce iodine, which is then titrated with a standard thiosulfate (B1220275) solution.

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: Can be used to determine the concentration of calcium ions.

-

-

-

Calculation of Solubility:

-

From the experimentally determined concentration of either Ca²⁺ or BrO₃⁻, the molar solubility (S) of this compound can be calculated based on the stoichiometry of the dissolution reaction: Ca(BrO₃)₂(s) ⇌ Ca²⁺(aq) + 2BrO₃⁻(aq)

-

If the bromate concentration ([BrO₃⁻]) is measured, then S = [BrO₃⁻] / 2.

-

If the calcium concentration ([Ca²⁺]) is measured, then S = [Ca²⁺].

-

The solubility can then be expressed in various units, such as moles per liter (mol/L) or grams per 100 grams of water.

-

Visualizing Key Processes

To better understand the experimental and chemical principles, the following diagrams have been generated.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Dissociation equilibrium of this compound in an aqueous solution.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chm.uri.edu [chm.uri.edu]

- 4. vernier.com [vernier.com]

- 5. chem21labs.com [chem21labs.com]

- 6. azom.com [azom.com]

- 7. lcms.cz [lcms.cz]

- 8. Bromate Methods & Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Spectrophotometric determination of low levels of bromate in drinking water after reaction with fuchsin - Analyst (RSC Publishing) [pubs.rsc.org]

The Oxidative Power of Calcium Bromate: A Theoretical and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bromate (B103136), Ca(BrO₃)₂, is a powerful oxidizing agent with significant applications in chemical synthesis and analysis. This technical guide provides an in-depth exploration of the theoretical underpinnings of its oxidative capacity, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this versatile reagent.

Introduction

Calcium bromate is an inorganic salt consisting of a calcium cation (Ca²⁺) and two bromate anions (BrO₃⁻). Its utility as an oxidizing agent stems from the high oxidation state of bromine (+5) in the bromate ion, which readily accepts electrons, leading to the oxidation of a substrate.[1] While sharing similarities with other bromate salts like those of potassium and sodium, this compound's specific properties, including its solubility and the nature of the calcium cation, can influence its reactivity and applications.[1] This guide will delve into the fundamental principles governing its oxidizing behavior.

Theoretical Basis of Oxidizing Action

The oxidizing strength of this compound is fundamentally determined by the reduction potential of the bromate ion. The standard electrode potential (E°) for the reduction of bromate to bromide in acidic solution is a key indicator of its thermodynamic tendency to act as an oxidizing agent.

Redox Potentials

The standard reduction potential for the bromate ion varies with the reaction conditions, particularly the pH of the solution. The half-reactions and their corresponding standard potentials are summarized in the table below.

| Half-Reaction | Standard Reduction Potential (E°) [V] | Conditions |

| BrO₃⁻ + 6H⁺ + 6e⁻ ⇌ Br⁻ + 3H₂O | +1.478 | Acidic |

| 2BrO₃⁻ + 12H⁺ + 10e⁻ → Br₂(l) + 6H₂O | +1.478 | Acidic |

| BrO₃⁻ + 3H₂O + 6e⁻ → Br⁻ + 6OH⁻ | +0.61 | Basic |

Data sourced from Chemistry LibreTexts and other standard potential tables.[1]

The significantly positive standard reduction potential in acidic media indicates that the bromate ion is a strong oxidizing agent under these conditions.

Pourbaix Diagram for Bromine Species

A Pourbaix diagram illustrates the thermodynamically stable species of an element in an aqueous electrochemical system as a function of potential and pH. The diagram for bromine species shows that the bromate ion (BrO₃⁻) is the predominant species at high electrode potentials and a wide range of pH values. This stability at high potentials underscores its role as a potent oxidizing agent.

Below is a conceptual representation of the regions of stability for key bromine species.

Figure 1. A conceptual Pourbaix diagram for bromine species.

Reaction Mechanisms and Kinetics

The mechanism of oxidation by bromate is often complex and highly dependent on the reaction conditions, particularly the acidity of the medium.

General Mechanism in Acidic Media

In acidic solutions, the oxidation process is typically initiated by the protonation of the bromate ion. This is followed by a reaction with a reducing agent, which can be another bromide ion or the substrate to be oxidized.

A generalized reaction pathway for the bromate-bromide reaction in acidic solution is as follows:

-

Protonation of Bromate: The bromate ion is protonated in a fast equilibrium step. BrO₃⁻ + 2H⁺ ⇌ H₂BrO₃⁺

-

Reaction with Bromide: The protonated bromate then reacts with a bromide ion. H₂BrO₃⁺ + Br⁻ → Products

The overall reaction is: BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O

The rate law for this reaction has been observed to be first-order with respect to bromate and bromide ions and second-order with respect to H⁺ ions, leading to the following rate equation: Rate = k[BrO₃⁻][Br⁻][H⁺]²

This indicates a mechanism involving two successive protonations of the bromate ion.

A visual representation of this reaction pathway is provided below:

Figure 2. Reaction pathway for the bromate-bromide reaction.

Oxidation of Organic Substrates

This compound can be employed for the oxidation of various organic functional groups. The general principle involves the transfer of oxygen atoms from the bromate ion to the substrate.

Workflow for the Oxidation of an Alcohol:

Figure 3. A general experimental workflow for alcohol oxidation.

Experimental Protocols

While specific protocols for this compound in organic synthesis are not as widespread as for other oxidizing agents, the following methodologies can be adapted from procedures using other bromate sources.

General Procedure for the Oxidation of a Secondary Alcohol to a Ketone

Materials:

-

Secondary alcohol

-

This compound (Ca(BrO₃)₂)

-

Acid catalyst (e.g., sulfuric acid, acetic acid)

-

Appropriate organic solvent (e.g., acetonitrile, dichloromethane)

-

Sodium sulfite (B76179) (for quenching)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Chromatography setup (if necessary)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the secondary alcohol in the chosen organic solvent.

-

To this solution, add this compound (typically 1.1 to 1.5 equivalents).

-

Carefully add a catalytic amount of acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the excess oxidizing agent by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color disappears.

-

Add saturated sodium bicarbonate solution to neutralize the acid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or distillation if necessary.

Selective Oxidation of Sulfides to Sulfoxides

A similar procedure to the one described above can be adapted for the selective oxidation of sulfides. Careful control of the stoichiometry of this compound (typically closer to 1.0 equivalent) and reaction temperature is crucial to prevent over-oxidation to the corresponding sulfone.

Safety and Handling

This compound is a strong oxidizing agent and should be handled with care.

| Hazard Statement | Precautionary Statement |

| H272: May intensify fire; oxidizer | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Data sourced from Safety Data Sheets.[2]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with combustible materials.

Conclusion

This compound serves as a potent and versatile oxidizing agent, with its reactivity deeply rooted in the electrochemical properties of the bromate ion. A thorough understanding of its redox potentials, reaction mechanisms, and kinetics, as outlined in this guide, is essential for its effective and safe application in research and development. The provided experimental frameworks offer a starting point for the utilization of this compound in various oxidative transformations. Further exploration into its applications in novel synthetic methodologies is a promising area for future research.

References

An In-depth Technical Guide to Calcium Bromate (CAS 10102-75-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcium Bromate (B103136) (CAS 10102-75-7), detailing its chemical and physical properties, safety information, synthesis protocols, and key applications. The information is presented to support research, development, and quality control activities.

Chemical and Physical Properties

Calcium Bromate, with the chemical formula Ca(BrO3)2, is a calcium salt of bromic acid.[1] It is most commonly available as a monohydrate (Ca(BrO3)2·H2O).[1] It is a strong oxidizing agent and is commercially available as a white crystalline powder.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10102-75-7 | [1] |

| Molecular Formula | Ca(BrO3)2 | [1] |

| Molecular Weight | 295.88 g/mol | [3] |

| Appearance | White monoclinic crystals or powder | [1][4] |

| Density | 3.33 g/cm³ | [1] |

| Melting Point | 180 °C (decomposes) | [1][2] |

| Solubility in Water | 230 g/100 mL (20 °C) | [1] |

| Synonyms | Calcium dibromate, Bromic acid, calcium salt | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. The primary techniques for this inorganic salt are Infrared (IR) and Raman spectroscopy, which probe the vibrational modes of the bromate ion (BrO₃⁻).

The bromate ion has a trigonal pyramidal structure (C₃ᵥ symmetry) and exhibits four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄).[5]

Table 2: Predicted Vibrational Modes for the Bromate Ion

| Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) | Activity | Reference(s) |

| Symmetric Stretching (ν₁) | ~800 | IR, Raman | [5] |

| Symmetric Bending (ν₂) | ~400 | IR, Raman | [5] |

| Asymmetric Stretching (ν₃) | ~800 | IR, Raman | [5] |

| Asymmetric Bending (ν₄) | ~350 | IR, Raman | [5] |

Note: The exact positions of the vibrational bands can be influenced by the crystal lattice and hydration state.

Experimental Protocols for Spectroscopic Analysis

2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound for identification and quality assessment.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.

-

In an agate mortar, grind a small amount of this compound sample (approximately 1-2 mg) to a fine powder.

-

Add approximately 200 mg of the dried KBr to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A standard FTIR spectrometer.

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

The resulting spectrum should show absorption bands corresponding to the vibrational modes of the bromate ion.

-

2.1.2. Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound, which provides complementary information to the IR spectrum.

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound sample directly onto a microscope slide or into a capillary tube.

-

-

Instrument Parameters:

-

Spectrometer: A Raman spectrometer equipped with a microscope.

-

Laser Excitation: A common laser wavelength such as 532 nm or 785 nm.

-

Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.

-

Spectral Range: Typically 100 - 1000 cm⁻¹.

-

Acquisition Time: Varies depending on the instrument and sample, but can range from seconds to minutes.

-

-

Data Analysis:

-

Collect the Raman spectrum of the sample.

-

The spectrum will display peaks corresponding to the Raman-active vibrational modes of the bromate ion. The symmetric stretching mode (ν₁) is expected to produce a particularly strong and sharp peak.[5]

-

Synthesis of this compound

This compound can be synthesized through several methods. A common laboratory-scale preparation involves the reaction of calcium hydroxide (B78521) with sodium bromate.[4]

Experimental Protocol for Synthesis

Objective: To synthesize this compound monohydrate via a precipitation reaction.

Reaction: Ca(OH)₂ + 2 NaBrO₃ → Ca(BrO₃)₂·H₂O + 2 NaOH

Materials:

-

Calcium hydroxide (Ca(OH)₂)

-

Sodium bromate (NaBrO₃)

-

Deionized water

-

Beakers, magnetic stirrer, heating plate, filtration apparatus (e.g., Büchner funnel), and drying oven.

Procedure:

-

Prepare a saturated solution of calcium hydroxide in deionized water by adding an excess of Ca(OH)₂ to water and stirring for an extended period. Filter the solution to remove the undissolved solid.

-

Prepare a concentrated solution of sodium bromate in deionized water.

-

Slowly add the sodium bromate solution to the calcium hydroxide solution while stirring continuously. A white precipitate of this compound should form.

-

Gently heat the mixture while stirring to ensure the completion of the reaction.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration and wash it with small portions of cold deionized water to remove any unreacted starting materials and sodium hydroxide.

-

Dry the collected solid in a drying oven at a temperature below 180 °C to obtain this compound monohydrate.[4]

Diagram 1: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Applications

The primary application of this compound is as a dough conditioner in the baking industry (E number E924b).[6] As an oxidizing agent, it strengthens the gluten network in flour, which improves gas retention, leading to a greater loaf volume and a finer crumb structure.[7]

Mechanism of Action as a Dough Conditioner

The functionality of bromate as a dough conditioner stems from its ability to oxidize sulfhydryl groups (-SH) in gluten proteins to form disulfide bonds (-S-S-). This cross-linking of protein chains results in a stronger, more elastic gluten network.

Diagram 2: Mechanism of Bromate as a Dough Conditioner

Caption: Simplified pathway of bromate's action on gluten.

Thermal Decomposition

This compound monohydrate undergoes a two-stage thermal decomposition. First, it loses its water of crystallization, and at a higher temperature, the anhydrous salt decomposes into calcium bromide and oxygen.[4]

-

Dehydration: Ca(BrO₃)₂·H₂O(s) → Ca(BrO₃)₂(s) + H₂O(g) (below 180 °C)[4]

-

Decomposition: 2 Ca(BrO₃)₂(s) → 2 CaBr₂(s) + 3 O₂(g) (above 180 °C)[1][4]

Diagram 3: Thermal Decomposition of this compound Monohydrate

Caption: Stepwise thermal decomposition of this compound.

Safety Information

This compound is a strong oxidizing agent and may intensify fire.[8][9] It can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Reference(s) |

| Oxidizing Solids | H272: May intensify fire; oxidizer | GHS03 (Flame over circle) | [1][8] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation mark) | [1][8] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation mark) | [1][8] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation mark) | [1][8] |

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

Handling and Storage:

-

Handle in a well-ventilated place.[9]

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection if dust is generated.[9]

-

Keep/store away from clothing and other combustible materials.[9]

-

Store in a cool, dry, and well-ventilated place in tightly sealed containers.[9]

References

- 1. This compound | 10102-75-7 | Benchchem [benchchem.com]

- 2. Dough conditioner - Wikipedia [en.wikipedia.org]

- 3. This compound | Br2CaO6 | CID 61478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fourier Transform Infrared Spectroscopy of Calcium-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]

- 5. Trending – Potassium Bromate - Center for Research on Ingredient Safety [cris.msu.edu]

- 6. bakerpedia.com [bakerpedia.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. About Bromate | King Arthur Baking [kingarthurbaking.com]

- 9. Potassium bromate: Effects on bread components, health, environment and method of analysis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electrochemical Synthesis of Calcium Bromate from Calcium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium bromate (B103136), Ca(BrO₃)₂, is a strong oxidizing agent with applications in various chemical processes. While traditionally synthesized through chemical routes, electrochemical synthesis offers a potentially cleaner and more controlled method for its production. This guide details the principles, experimental protocols, and key parameters for the electrochemical synthesis of calcium bromate from calcium bromide. The information is compiled from existing literature on bromate electrosynthesis, with specific data for analogous processes involving other alkali and alkaline earth metal bromates.

Core Principles of Electrochemical Synthesis

The electrochemical synthesis of this compound involves the anodic oxidation of bromide ions (Br⁻) to bromate ions (BrO₃⁻) in an aqueous solution of calcium bromide. The overall process can be summarized by the following reactions:

-

Anode (Oxidation): Bromide ions are oxidized to elemental bromine. This bromine then disproportionates in the presence of hydroxide (B78521) ions to form hypobromite, which is further oxidized to bromate.

-

2Br⁻ → Br₂ + 2e⁻

-

Br₂ + 2OH⁻ → BrO⁻ + Br⁻ + H₂O

-

6BrO⁻ + 3H₂O → 2BrO₃⁻ + 4Br⁻ + 6H⁺ + 6e⁻

-

-

Cathode (Reduction): Water is reduced to hydrogen gas and hydroxide ions.

-

2H₂O + 2e⁻ → H₂ + 2OH⁻

-

-

Overall Reaction: CaBr₂ + 6H₂O → Ca(BrO₃)₂ + 6H₂

The hydroxide ions produced at the cathode are crucial for the chemical reactions that lead to the formation of bromate ions near the anode.

Experimental Setup and Components

A typical laboratory-scale setup for the electrochemical synthesis of this compound consists of an electrolytic cell, a DC power supply, an anode, and a cathode.

-

Electrolytic Cell: A divided or undivided cell can be used. An undivided cell is simpler, but a divided cell with a diaphragm can prevent the cathodic reduction of the newly formed bromate ions, thus improving efficiency.

-

Anode: The choice of anode material is critical to favor bromate formation over other side reactions like oxygen evolution. Materials that have been successfully used for bromate production include:

-

Cathode: The cathode material should be stable in the alkaline environment generated during electrolysis. Suitable materials include:

-

Electrolyte: An aqueous solution of calcium bromide (CaBr₂). The concentration is a key parameter to be optimized.

Key Experimental Parameters and Quantitative Data

The efficiency and yield of this compound production are significantly influenced by several experimental parameters. The following table summarizes key parameters and reported data from studies on the electrochemical synthesis of other bromates, which can serve as a starting point for optimizing this compound synthesis.

| Parameter | Recommended Range / Value | Expected Impact on Efficiency | Source |

| Anode Current Density | 20 - 29 A/dm² | Higher densities can increase reaction rate but may also promote side reactions like oxygen evolution. An optimal range exists for maximizing current efficiency. | [2][4][5] |

| Electrolyte (Bromide) Concentration | 240 g/L (for KBr) | Higher concentrations generally lead to higher current efficiency. Efficiency can drop at concentrations below 0.5 M. | [2][5] |

| Temperature | 55 - 70 °C | Higher temperatures can enhance reaction kinetics and reduce cell voltage. However, excessively high temperatures may lead to increased electrode corrosion or undesirable side reactions. | [2][6] |

| pH | 6.0 - 8.0 | A slightly acidic to neutral pH is often optimal. A pH greater than 8 can minimize the decomposition of intermediate hypobromite. | [5][6] |

| Additives | Potassium dichromate (for graphite anodes) | Can be used to suppress the cathodic reduction of bromate, thereby increasing current efficiency. | [2] |

| Achieved Current Efficiency | 92 - 97% (for KBrO₃) | High current efficiencies are achievable with optimized parameters. | [2][4][5] |

Detailed Experimental Protocol (Generalized)

This protocol provides a general methodology for the laboratory-scale electrochemical synthesis of this compound.

-

Electrolyte Preparation: Prepare an aqueous solution of calcium bromide at the desired concentration (e.g., starting with a concentration similar to that used for potassium bromide, around 240 g/L).

-

Cell Assembly:

-

Set up the electrolytic cell with the chosen anode (e.g., platinum or graphite) and cathode (e.g., titanium or stainless steel).

-

If using a divided cell, place a diaphragm between the anolyte and catholyte compartments.

-

Ensure the electrodes are parallel and have a consistent distance between them to maintain a uniform current distribution.

-

-

Electrolysis:

-

Fill the cell with the calcium bromide electrolyte.

-

Heat the electrolyte to the desired operating temperature (e.g., 60 °C) and maintain this temperature throughout the experiment.

-

Connect the electrodes to a DC power supply, ensuring correct polarity (anode to positive, cathode to negative).

-

Apply a constant current to achieve the desired anode current density (e.g., 25 A/dm²).

-

Monitor the pH of the electrolyte periodically and adjust as necessary using a suitable acid or base.

-

Continue the electrolysis for a calculated duration based on Faraday's laws of electrolysis to achieve the desired conversion of bromide to bromate.

-

-

Product Isolation and Purification:

-

After electrolysis, the solution will contain unreacted calcium bromide, the product this compound, and potentially some byproducts.

-

This compound is typically less soluble in cold water than calcium bromide. Therefore, the product can be crystallized by cooling the solution.

-

Filter the crystals and wash them with a small amount of cold deionized water to remove residual bromide.

-

Dry the purified this compound crystals. Further recrystallization may be necessary to achieve higher purity.

-

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow for the electrochemical synthesis of this compound.

Caption: Workflow for the electrochemical synthesis of this compound.

Conclusion

The electrochemical synthesis of this compound from calcium bromide is a viable method that offers potential advantages in terms of control and purity over traditional chemical routes. While specific, detailed research on this compound is less prevalent than for its sodium and potassium counterparts, the fundamental principles and experimental parameters are transferable. Optimal conditions for the synthesis of this compound will require empirical determination but can be guided by the data presented for analogous systems. The use of stable and efficient electrode materials is paramount to achieving high yields and minimizing side reactions.

References

Alkaline Earth Metal Bromates: A Comprehensive Technical Review for Researchers

For immediate release

This in-depth technical guide provides a comprehensive review of the synthesis, properties, and experimental analysis of alkaline earth metal bromates. Designed for researchers, scientists, and professionals in drug development, this whitepaper consolidates key quantitative data, details experimental protocols, and visualizes fundamental processes to serve as an essential resource in the field.

Introduction

Alkaline earth metal bromates, with the general formula M(BrO₃)₂, where M represents an alkaline earth metal (Magnesium, Calcium, Strontium, Barium), are inorganic salts of significant interest due to their oxidizing properties and applications in various chemical syntheses. Their thermal stability and solubility characteristics vary systematically down the group, making a comparative study essential for their effective application. This guide provides a detailed examination of these compounds, focusing on their preparation, structural features, thermal decomposition behavior, and solubility in aqueous solutions.

Synthesis of Alkaline Earth Metal Bromates

The synthesis of alkaline earth metal bromates can be broadly categorized into two primary methods: metathesis reactions and reactions involving bromic acid or its salts.

Common Synthesis Routes:

-

Metathesis Reactions: A common and efficient method involves the double displacement reaction between a soluble salt of the desired alkaline earth metal and a soluble bromate (B103136) salt. For instance, barium bromate can be precipitated by reacting barium chloride with potassium bromate.[1][2] Similarly, calcium bromate can be prepared by the reaction of calcium sulfate (B86663) with barium bromate.[3][4]

-

Reaction with Bromic Acid or its Salts: Magnesium bromate can be synthesized by reacting magnesium carbonate or magnesium hydroxide (B78521) with bromic acid.[3] this compound can also be prepared by reacting calcium hydroxide with sodium bromate.[3][4]

-

Electrolysis: In theory, the electrolysis of a concentrated aqueous solution of the corresponding alkaline earth metal bromide can also yield the bromate.[1][4]

Experimental Protocol: Synthesis of Barium Bromate Monohydrate

A representative protocol for the synthesis of barium bromate via a metathesis reaction is as follows:

-

Preparation of Reactant Solutions: Prepare separate aqueous solutions of barium chloride (BaCl₂) and potassium bromate (KBrO₃).

-

Reaction: While stirring, add the potassium bromate solution to the barium chloride solution. The less soluble barium bromate will precipitate out of the solution. The reaction is: BaCl₂ (aq) + 2KBrO₃ (aq) → Ba(BrO₃)₂ (s) + 2KCl (aq).

-

Crystallization: The precipitation can be encouraged by using concentrated solutions and cooling the reaction mixture.

-

Isolation and Purification: The barium bromate precipitate is collected by filtration, washed with cold deionized water to remove soluble impurities like potassium chloride, and then dried in an oven at a temperature below its decomposition point. Recrystallization from hot water can be performed for higher purity.[1]

Physicochemical Properties

The physicochemical properties of alkaline earth metal bromates, including their crystal structure, thermal decomposition characteristics, and solubility, are summarized below.

Crystal Structure

Table 1: Crystal Structure of Alkaline Earth Metal Bromates

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Magnesium Bromate | Data not available | Data not available | Data not available | |

| This compound | Data not available | Data not available | Data not available | |

| Strontium Bromate | Data not available | Data not available | Data not available | |

| Barium Bromate Monohydrate | Monoclinic | I2/c | a = 9.0696, b = 7.8952, c = 9.6295, β = 93.26° | [5] |

Thermal Decomposition

Alkaline earth metal bromates are oxidizing agents that decompose upon heating. The decomposition process typically involves dehydration (for hydrated salts) followed by the decomposition of the anhydrous bromate to the corresponding metal bromide and oxygen gas. For some, decomposition may proceed directly to the metal oxide. The decomposition temperatures generally increase down the group, indicating greater thermal stability for the heavier alkaline earth metal bromates.

Table 2: Thermal Decomposition Data for Alkaline Earth Metal Bromates

| Compound | Dehydration Temperature (°C) | Decomposition Temperature (°C) | Decomposition Products | References |

| Magnesium Bromate Hexahydrate | ~200 | >200 | Magnesium Oxide (expected), Bromine, Oxygen | [3] |

| This compound Monohydrate | 130 - 180 | >180 (270 - 300) | Calcium Bromide (CaBr₂), Oxygen (O₂) | [1][3][6] |

| Strontium Bromate Monohydrate | ~110 | 240 | Strontium Bromide (SrBr₂), Oxygen (O₂) | [6] |

| Barium Bromate Monohydrate | - | ~260 | Barium Bromide (BaBr₂), Oxygen (O₂) | [1][7] |

Thermal Decomposition Pathways

The thermal decomposition of alkaline earth metal bromates can be visualized as a multi-step process. The following diagram illustrates the general pathway for a hydrated salt.

Aqueous Solubility

The solubility of alkaline earth metal bromates in water varies significantly. Generally, magnesium and calcium bromates are highly soluble, while the solubility decreases down the group, with barium bromate being the least soluble.

Table 3: Aqueous Solubility of Alkaline Earth Metal Bromates

| Compound | Solubility at 20°C ( g/100 mL) | Temperature Dependence | References |

| Magnesium Bromate Hexahydrate | ~58 | Solubility increases with temperature. | [8] |

| This compound | 230 | Solubility increases significantly with temperature. | [1] |

| Strontium Bromate | 27.2 | Solubility increases with temperature. | [7][9] |

| Barium Bromate | ~0.8 | Solubility increases with temperature (0.44 g/100 mL at 10°C, 5.39 g/100 mL at 100°C). | [1][7] |

Experimental Protocols for Characterization

Thermal Analysis

Thermogravimetric Analysis (TGA) is a fundamental technique for studying the thermal decomposition of alkaline earth metal bromates.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh a small amount of the finely ground salt (typically 5-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Experimental Conditions: Heat the sample from ambient temperature to a final temperature above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent side reactions.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The temperatures of dehydration and decomposition can be determined from the inflection points of the mass loss steps. The stoichiometry of the decomposition can be confirmed by the percentage of mass lost at each stage.[9][10][11]

Iodometric Titration for Bromate Determination

Iodometric titration is a classic and reliable method for quantifying the concentration of bromate ions. The principle involves the reaction of bromate with an excess of iodide in an acidic solution to liberate iodine, which is then titrated with a standard solution of sodium thiosulfate (B1220275).

Reaction Scheme:

-

BrO₃⁻ (aq) + 6I⁻ (aq) + 6H⁺ (aq) → Br⁻ (aq) + 3I₂ (aq) + 3H₂O (l)

-

I₂ (aq) + 2S₂O₃²⁻ (aq) → 2I⁻ (aq) + S₄O₆²⁻ (aq)

Experimental Protocol: Iodometric Titration

-

Sample Preparation: Accurately weigh a sample of the alkaline earth metal bromate and dissolve it in a known volume of deionized water to prepare a stock solution of known approximate concentration.

-

Reaction: Pipette a known volume of the bromate solution into an Erlenmeyer flask. Add an excess of potassium iodide (KI) solution and acidify the mixture with a strong acid (e.g., sulfuric acid or hydrochloric acid). The solution will turn a dark brown/yellow color due to the formation of iodine.

-

Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

-

Endpoint Detection: As the endpoint is approached, the dark color of the solution will fade to a pale yellow. At this point, add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise until the blue color disappears, indicating the endpoint.

-

Calculation: From the volume and concentration of the sodium thiosulfate solution used, the amount of iodine, and subsequently the amount of bromate in the original sample, can be calculated.[5][12][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Magnesium bromate | Mg(BrO3)2 | CID 61750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 5. envirotech.com [envirotech.com]

- 6. researchgate.net [researchgate.net]

- 7. Strontium bromate - Wikipedia [en.wikipedia.org]

- 8. Solubility table - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eusalt.com [eusalt.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physical and Chemical Properties of Calcium Bromate (Ca(BrO₃)₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of calcium bromate (B103136), Ca(BrO₃)₂. It includes quantitative data, detailed experimental protocols for its characterization and synthesis, and a visualization of its thermal decomposition pathway.

Core Physical and Chemical Properties

Calcium bromate, with the chemical formula Ca(BrO₃)₂, is a calcium salt of bromic acid.[1] It is an inorganic compound primarily recognized for its character as a strong oxidizing agent.[2][3] While it can exist in an anhydrous form, it is most commonly found as the monohydrate, Ca(BrO₃)₂·H₂O.[2] The compound presents as a white, crystalline powder or colorless, monoclinic crystals.[4]

Data Presentation: Quantitative Properties

| Property | Value |

| Molecular Formula | Anhydrous: Ca(BrO₃)₂ or Br₂CaO₆[2][5][6] Monohydrate: Ca(BrO₃)₂·H₂O or Br₂CaH₂O₇[7][8] |

| Molecular Weight | Anhydrous: 295.88 g/mol [5][6] Monohydrate: 313.90 g/mol [7][9] |

| Appearance | White crystalline powder; colorless monoclinic crystals or prismatic plates.[4][5] |

| Density | 3.329 g/cm³[4][5] or 3.33 g/cm³[9] |

| Melting Point | Decomposes at 180 °C.[4][5] |

| Crystal System | Monoclinic (for the monohydrate form).[2][4][9] |

| Water Solubility | Very soluble in water.[4][5] One source reported a solubility of 230 parts of Ca(BrO₃)₂·H₂O in 100 parts of water, although this was later questioned.[10] The solubility curve is nearly flat from -20 to +10 °C and increases at higher temperatures.[10][11] |

| Oxidation State of Br | +5 in the bromate ion (BrO₃⁻).[12] |

| CAS Number | Anhydrous: 10102-75-7[5][6] Monohydrate: 10235-01-5[7][8] |

Chemical Behavior

Oxidizing Properties As a strong oxidizing agent, this compound's significance in chemical science is well-established.[2][3] The bromate ion (BrO₃⁻) readily accepts electrons, facilitating the oxidation of other substances while it undergoes reduction.[2] This property makes it useful in various chemical reactions and analytical procedures.[2][5]

Thermal Decomposition this compound monohydrate undergoes a distinct two-stage thermal decomposition process when heated.[2]

-

Dehydration: The compound first loses its water of crystallization. This endothermic process begins around 130-137°C and is complete by 150°C, yielding the anhydrous form, Ca(BrO₃)₂.[2][10][11][13]

-

Decomposition: The anhydrous salt is stable until higher temperatures. It decomposes in the range of 270°C to 300°C to form solid calcium bromide (CaBr₂) and oxygen gas (O₂).[2][10][11][13] This is an intramolecular redox reaction where bromine is reduced from a +5 to a -1 oxidation state, and oxygen is oxidized from -2 to 0.[2]

The overall decomposition reaction is: Ca(BrO₃)₂ (s) → CaBr₂ (s) + 3O₂ (g)

Experimental Protocols

Synthesis Methodologies Several methods for the preparation of this compound have been documented:

-

Metathesis Reaction: A common and stable method involves the reaction of aqueous calcium sulfate (B86663) (CaSO₄) with solid barium bromate (Ba(BrO₃)₂).[4][5] Barium sulfate (BaSO₄) precipitates out of the solution, leaving aqueous this compound, which can then be crystallized. This reaction can be conducted at temperatures up to 80°C.[4][5]

-

Protocol: An aqueous solution of calcium sulfate is mixed with solid barium bromate. The mixture is stirred, potentially with heating up to 80°C, to allow the reaction to proceed. The resulting precipitate of barium sulfate is removed by filtration. The filtrate, containing dissolved this compound, is then concentrated by evaporation to induce crystallization of Ca(BrO₃)₂·H₂O.[4][5]

-

-

Reaction with Calcium Hydroxide (B78521): this compound can be prepared by reacting calcium hydroxide (Ca(OH)₂) with sodium bromate (NaBrO₃).[4][5]

-

Protocol: A suspension of calcium hydroxide is treated with a solution of sodium bromate. The reaction yields this compound and sodium hydroxide. Separation and purification are required to isolate the desired product.[4]

-

-

Continuous Electrodialysis Metathesis (EDM): An emerging technique for the clean production of this compound involves the direct conversion of bromine-rich fluids (containing sodium bromide and sodium bromate) into calcium bromide and this compound as a co-product.[2][14]

-

Protocol: A continuous electrodialysis metathesis cell is used to process a bromine-rich fluid with a calcium source. This method can yield product solutions with Ca(BrO₃)₂ concentrations up to 0.195 mol/L.[2][14] Purification of the co-produced salts can be achieved via evaporation followed by solid-liquid extraction.[14]

-

Thermal Analysis The thermal decomposition pathway is typically investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[2][11]

-

Protocol: A sample of Ca(BrO₃)₂·H₂O is placed in a TGA-DTA instrument. The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

TGA Measurement: The TGA curve plots mass loss versus temperature. It will show a distinct mass loss corresponding to the removal of one mole of water between 130-150°C, followed by a plateau for the stable anhydrous salt, and a second major mass loss from 270-300°C corresponding to the release of oxygen gas.[2][11]

-

DTA Measurement: The DTA curve plots the temperature difference between the sample and a reference. It will reveal an initial endothermic peak between 130-150°C for the dehydration process and a second, larger endothermic peak between 270-300°C, representing the energy required to decompose the anhydrous salt into calcium bromide and oxygen.[2][13]

-

Structural and Spectroscopic Characterization

-

X-Ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure. Studies have identified that Ca(BrO₃)₂·H₂O belongs to the monoclinic crystal system.[2]

-

Protocol: A powdered sample of the crystalline material is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the angle of incidence is varied. The resulting diffractogram provides information on the unit cell dimensions and crystal system.[2]

-

-

Vibrational Spectroscopy (IR and Raman): These techniques provide insight into the molecular vibrations of the bromate ion. The bromate ion (BrO₃⁻) has a trigonal pyramidal structure (C₃ᵥ symmetry) and exhibits four fundamental vibrational modes.[2]

-

Protocol (FTIR): An infrared spectrum is obtained by passing IR radiation through a sample (typically prepared as a KBr pellet). The spectrum is dominated by the vibrational modes of the BrO₃⁻ ion and, for the hydrate, the O-H stretching and bending modes of water, which appear around 3000-3600 cm⁻¹ and 1600-1650 cm⁻¹, respectively.[2]

-

Protocol (Raman): A Raman spectrum is acquired by measuring the inelastic scattering of a monochromatic laser beam from the sample. All four fundamental modes of the BrO₃⁻ ion are expected to be Raman active.[2]

-

Mandatory Visualization

The following diagram illustrates the logical workflow of the thermal decomposition of this compound monohydrate.

Caption: Thermal Decomposition Pathway of Ca(BrO₃)₂·H₂O.

References

- 1. quora.com [quora.com]

- 2. This compound | 10102-75-7 | Benchchem [benchchem.com]

- 3. "this compound (Ca(BrO3)2): Trusted Supplier, Manufacturer, and Distributor in Vizag, India" | Vizag Chemicals [vizagchemical.com]

- 4. This compound | 10102-75-7 [chemicalbook.com]

- 5. Cas 10102-75-7,this compound | lookchem [lookchem.com]

- 6. This compound | Br2CaO6 | CID 61478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound monohydrate | Br2CaH2O7 | CID 91886251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound monohydrate | CAS#:10235-01-5 | Chemsrc [chemsrc.com]

- 9. dl.icdst.org [dl.icdst.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the X-ray Diffraction Analysis of Calcium Bromate Monohydrate

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Guide to the X-ray Diffraction Analysis of Calcium Bromate (B103136) Monohydrate (Ca(BrO₃)₂·H₂O)

Introduction

Calcium bromate monohydrate, Ca(BrO₃)₂·H₂O, is an inorganic compound with applications in various fields, including as a dough conditioner in the food industry.[1] For researchers and professionals in drug development, understanding the solid-state properties of such compounds is crucial for formulation, stability, and quality control. X-ray diffraction (XRD) is a primary analytical technique for elucidating the crystal structure and phase purity of crystalline materials like this compound monohydrate.

This technical guide provides a framework for the X-ray diffraction analysis of this compound monohydrate. While a comprehensive, publicly available single-crystal X-ray diffraction study detailing the precise atomic coordinates and lattice parameters for this compound monohydrate could not be located in our extensive search of the current literature and databases, this document outlines the established methodologies and a generalized workflow for such an analysis. The compound is known to crystallize in the monoclinic system.[1]

Theoretical Framework: X-ray Diffraction

X-ray diffraction is a non-destructive analytical technique that provides detailed information about the crystallographic structure, chemical composition, and physical properties of materials. When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice scatter the X-rays. In specific directions, the scattered waves interfere constructively, producing a diffraction pattern of peaks at various angles. The positions and intensities of these peaks are unique to the crystal structure of the material.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is the most common method for the routine analysis of crystalline materials. The following protocol describes a typical procedure for the analysis of a polycrystalline sample of this compound monohydrate.

3.1. Sample Preparation

-

Grinding: A small amount of the this compound monohydrate sample is gently ground using an agate mortar and pestle to achieve a fine, homogeneous powder. This ensures that the crystallites are randomly oriented.

-

Mounting: The powdered sample is then packed into a sample holder. Care must be taken to create a flat, smooth surface to avoid errors in the measured diffraction angles.

3.2. Data Acquisition

-

Instrument: A modern powder X-ray diffractometer equipped with a copper (Cu) X-ray source is typically used.

-

X-ray Source: Cu Kα radiation (wavelength λ = 1.5406 Å) is commonly employed.

-

Voltage and Current: The X-ray tube is operated at a voltage and current appropriate for the instrument, for example, 40 kV and 40 mA.

-

Scan Range: The diffraction pattern is typically recorded over a 2θ range of 5° to 80°.

-

Step Size and Scan Speed: A step size of 0.02° and a scan speed of 1-2° per minute are common parameters for routine analysis.

3.3. Data Analysis

-

Phase Identification: The obtained diffraction pattern (a plot of intensity versus 2θ) is compared with standard diffraction patterns from a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm the identity of the crystalline phase.

-

Lattice Parameter Refinement: If the crystal system and approximate unit cell dimensions are known, the positions of the diffraction peaks can be used to refine the lattice parameters (a, b, c, α, β, γ) using appropriate software.

-